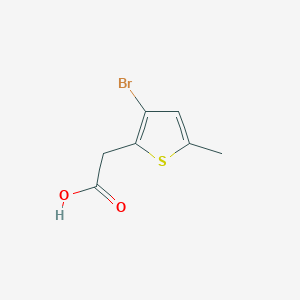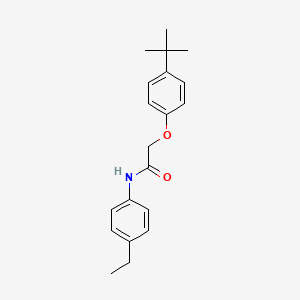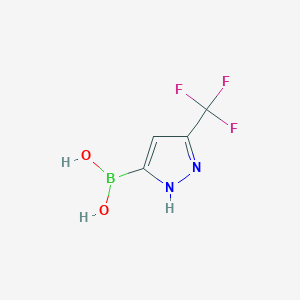![molecular formula C31H25FN2S B2501490 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-29-7](/img/structure/B2501490.png)
2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the synthesis of the specific compound is not detailed, the synthesis of related compounds involves nucleophilic aromatic substitution and subsequent reactions such as hydrogenation and oxidation . These methods could potentially be adapted for the synthesis of 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfur-nitrogen compounds can exhibit extensive electron delocalization, as seen in the compounds reported in the first paper . This delocalization can result in shortening of bonds such as S-N due to the contribution of d-orbitals in sulfur. For the compound , similar electron delocalization might be expected, potentially affecting its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of sulfur-nitrogen compounds can be quite varied. The presence of sulfonyl and fluorine groups can lead to high gas-phase acidity and unique reactivity patterns . The bis(arylsulfonyl)anilines show fluorescence emissions, which are influenced by intramolecular hydrogen bonds and the push-pull effect within the extended π-conjugated system . These characteristics suggest that 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile may also exhibit interesting reactivity, particularly in the context of its potential fluorescence properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its extended π-conjugated system and the presence of electron-withdrawing groups such as the sulfonyl and fluorine atoms. These groups can lead to changes in absorption and fluorescence spectra, as observed in related bis(arylsulfonyl)anilines . The compound's solubility, melting point, and stability could also be affected by these substituents and the overall molecular structure.
Scientific Research Applications
Synthesis and Characterization
2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile and its derivatives have been synthesized and characterized for various scientific applications. These compounds have been investigated for their potential use in material science and organic electronics. For instance, the synthesis of new compounds with specific photovoltaic performances in dye-sensitized solar cells (DSSCs) highlights the relevance of such chemicals in enhancing the efficiency of solar devices. One study demonstrated a new derivative with a significantly higher molar extinction coefficient value than conventional N719, leading to a 1.78 times better efficiency in co-sensitized DSSC devices, indicating its potential for improving spectral coverage and device efficiency (Hemavathi et al., 2019).
Material Science and Engineering
In material science, derivatives of this compound have been used in the synthesis of transparent aromatic polyimides. These materials exhibit high refractive indices, small birefringence, and good thermomechanical stabilities, making them suitable for applications requiring transparent and colorless materials with superior optical and mechanical properties (Tapaswi et al., 2015). Another study focused on constructing copper metal–organic systems using new flexible carboxylate ligands derived from similar structures. These systems showed potential for creating discrete molecular architectures and coordination polymers with unique conformations and structural features (Dai et al., 2009).
Organic Chemistry and Synthesis
In organic synthesis, the Knoevenagel adducts of related compounds have been cyclized to afford nicotinonitriles, demonstrating the versatility of these compounds in synthetic organic chemistry. These reactions have led to the development of various derivatives with potential applications in medicinal chemistry and drug development (Anabha et al., 2007).
Photocatalysis and Environmental Applications
Furthermore, derivatives have been investigated for their use in photocatalysis, particularly in the degradation of pollutants and organic dyes. For example, bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes were prepared and used as precursors for CdS nanophotocatalysts. These catalysts showed promising activity for the photocatalytic degradation of methylene blue and rhodamine-6G, indicating their potential for environmental remediation applications (Eswari et al., 2021).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FN2S/c1-22-3-7-24(8-4-22)11-15-27-19-29(18-14-25-9-5-23(2)6-10-25)34-31(30(27)20-33)35-21-26-12-16-28(32)17-13-26/h3-19H,21H2,1-2H3/b15-11-,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVWFVUKWAAER-VMGXVOIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C=CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)/C=C/C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501409.png)

![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)
![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)
![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)
![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)